![molecular formula C21H19N3O2S B4367170 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4367170.png)
4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide
Overview
Description
4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide, also known as NPS-2143, is a highly selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized by researchers at NPS Pharmaceuticals in 2003. Since its discovery, NPS-2143 has been extensively studied for its potential applications in various fields of scientific research.
Mechanism of Action
4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide works by selectively blocking the activity of CaSR, a G protein-coupled receptor that is expressed in various tissues throughout the body. CaSR plays a crucial role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and modulating the release of parathyroid hormone (PTH) and calcitonin. By blocking CaSR activity, 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide can disrupt the feedback loop that regulates calcium homeostasis, leading to changes in PTH and calcitonin levels.
Biochemical and Physiological Effects:
4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects in various tissues throughout the body. In bone tissue, 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to increase bone formation and reduce bone resorption, suggesting that it may have potential as a treatment for osteoporosis. In the cardiovascular system, 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to reduce blood pressure and improve endothelial function, suggesting that it may have potential as a treatment for hypertension and related cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide in lab experiments is its high selectivity for CaSR. This makes it a valuable tool for studying the role of CaSR in various tissues and diseases. However, one limitation of using 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research involving 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide. One promising area of research is the development of new CaSR antagonists with improved selectivity and solubility. Another potential direction is the investigation of the role of CaSR in other diseases and conditions, such as cancer and diabetes. Finally, there is a need for further research to elucidate the underlying mechanisms of 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide's effects in various tissues and to determine its potential as a therapeutic agent in human diseases.
Scientific Research Applications
4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide is in the field of bone metabolism research. CaSR is known to play a crucial role in regulating calcium homeostasis in the body, and 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to effectively block CaSR activity. This makes it a valuable tool for studying the role of CaSR in bone metabolism and related diseases such as osteoporosis.
properties
IUPAC Name |
4-methyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-16-9-11-20(12-10-16)27(25,26)23-19-13-22-24(15-19)14-18-7-4-6-17-5-2-3-8-21(17)18/h2-13,15,23H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUOAQKKNNQWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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